3-(N-Ethylaminocarbonyl)phenylboronic acid

Suzuki-Miyaura coupling Boronic acid acidity Electronic effects

3-(N-Ethylaminocarbonyl)phenylboronic acid is a meta-substituted arylboronic acid for Suzuki coupling. The N-ethylcarbamoyl group provides hydrogen-bond donor/acceptor capacity, enabling reversible binding to kinase hinge regions and protease catalytic sites—critical for SAR exploration. This substitution pattern avoids ortho steric hindrance, ensuring reproducible, high-yielding couplings. In materials science, it serves as a polar anchor for tuning polymer hydrophilicity. Procure this exact regioisomer to maintain validated synthetic routes and avoid costly re-optimization.

Molecular Formula C9H12BNO3
Molecular Weight 193.01 g/mol
CAS No. 850567-21-4
Cat. No. B1587101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Ethylaminocarbonyl)phenylboronic acid
CAS850567-21-4
Molecular FormulaC9H12BNO3
Molecular Weight193.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NCC)(O)O
InChIInChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
InChIKeyWMMRKCBSJZVRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850567-21-4): A Meta-Substituted Arylboronic Acid Building Block for Suzuki-Miyaura Couplings


3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850567-21-4) is a meta-substituted arylboronic acid with the molecular formula C9H12BNO3 and a molecular weight of 193.01 g/mol . It belongs to the class of organoboron compounds used primarily as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The compound features a boronic acid group at the 3-position of a phenyl ring bearing an N-ethylaminocarbonyl (ethylcarbamoyl) substituent, which confers distinct hydrogen-bonding capacity and modulates the electronic properties of the aromatic system .

Why 3-(N-Ethylaminocarbonyl)phenylboronic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Phenylboronic Acids


The meta-positioned N-ethylaminocarbonyl group in 3-(N-Ethylaminocarbonyl)phenylboronic acid is not merely a spectator; it actively modulates both the reactivity profile of the boronic acid and the physicochemical properties of the coupled product [1]. Unsubstituted phenylboronic acid lacks the hydrogen-bonding amide motif, which is critical for enhancing target binding affinity in medicinal chemistry applications [2]. Furthermore, the position of the substituent on the aryl ring profoundly influences acidity, steric accessibility, and coupling efficiency [3]. Consequently, substituting this compound with a simpler or differently positioned analog risks altering reaction yields, product selectivity, or downstream biological activity, making the specific 3-(N-ethylaminocarbonyl) substitution pattern non-interchangeable for applications requiring precise molecular recognition or electronic tuning.

3-(N-Ethylaminocarbonyl)phenylboronic acid Procurement-Relevant Differentiation Evidence


Meta vs. Para Substitution: pKa Modulation and Its Impact on Suzuki Coupling Reactivity

The acidity of arylboronic acids, a key determinant of their reactivity in Suzuki-Miyaura couplings, is highly sensitive to the electronic nature and position of substituents [1]. While direct pKa data for 3-(N-Ethylaminocarbonyl)phenylboronic acid is not widely reported, its predicted pKa of 7.95 reflects the moderate electron-withdrawing character of the 3-carbamoyl group. In contrast, the para-isomer, 4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850568-12-6), would be expected to exhibit a different pKa due to altered resonance effects, which can directly translate to a different optimal base and solvent system for cross-coupling [2]. This difference necessitates condition optimization when switching between regioisomers, impacting procurement decisions for established synthetic routes.

Suzuki-Miyaura coupling Boronic acid acidity Electronic effects

Hydrogen-Bonding Capacity: 3-(N-Ethylaminocarbonyl)phenylboronic acid vs. 3-Carbamoylphenylboronic acid

The N-ethyl substituent in 3-(N-Ethylaminocarbonyl)phenylboronic acid provides an additional hydrophobic contact surface compared to the unsubstituted amide in 3-carbamoylphenylboronic acid (CAS 351422-73-6) [1]. This difference can modulate both the strength and orientation of hydrogen-bonding interactions with biological targets. The 3-(N-ethylcarbamoyl)phenyl moiety possesses a hydrogen bond donor count of 3 (one N-H, two B-OH) and an acceptor count of 3 (one C=O, two B-OH) [2], whereas the 3-carbamoyl analog has a different donor/acceptor ratio. This variation in the hydrogen-bonding pharmacophore can lead to quantifiable differences in binding affinity (e.g., ΔΔG) against target proteins, influencing the selection of the optimal boronic acid building block for structure-activity relationship (SAR) studies.

Medicinal chemistry Hydrogen bonding Drug design

Meta-Substitution Advantage in Suzuki Coupling: Reduced Steric Hindrance vs. Ortho-Analogs

The position of the N-ethylaminocarbonyl group on the phenyl ring dictates steric accessibility to the boron center during transmetalation [1]. Ortho-substituted phenylboronic acids often suffer from severe steric hindrance, which can dramatically reduce coupling yields or necessitate forcing conditions [2]. For example, in a comparative study of substituted phenylboronic acids, ortho-substituted derivatives generally exhibited lower reactivity than their meta or para counterparts [3]. As a meta-substituted derivative, 3-(N-Ethylaminocarbonyl)phenylboronic acid avoids the severe steric clash of an ortho-substituent, enabling more efficient transmetalation and higher yields under standard Suzuki-Miyaura conditions. This positional advantage is critical for maintaining high-throughput synthetic efficiency.

Suzuki-Miyaura coupling Steric effects Regioselectivity

Solubility and Formulation: Impact of the N-Ethylcarbamoyl Group on Aqueous Solubility

The N-ethylcarbamoyl group introduces a polar, hydrogen-bonding amide moiety that can enhance aqueous solubility compared to more lipophilic, unsubstituted phenylboronic acids [1]. While 3-(N-Ethylaminocarbonyl)phenylboronic acid is typically a solid with a melting point of 106-116°C , the presence of the carbamoyl group increases its calculated topological polar surface area (TPSA) to 69.6 Ų [2], a key descriptor for predicting aqueous solubility and membrane permeability. This is a higher TPSA than unsubstituted phenylboronic acid (40.5 Ų), suggesting improved water solubility. This property is advantageous for applications requiring aqueous reaction media or for the development of water-soluble drug candidates.

Physicochemical properties Solubility Drug formulation

Key Application Scenarios Where 3-(N-Ethylaminocarbonyl)phenylboronic acid Provides a Tangible Advantage


Medicinal Chemistry: Installation of a Hydrogen-Bonding Pharmacophore for Kinase or Protease Inhibitors

The 3-(N-ethylaminocarbonyl)phenyl group is a privileged motif for engaging the hinge region of kinases or the catalytic aspartate of proteases. Its hydrogen-bond donor/acceptor capacity, as highlighted by its TPSA and donor count [1], makes it a valuable building block for optimizing binding affinity and selectivity. Procuring this specific compound enables the systematic exploration of SAR around the N-ethyl substituent, which is not possible with simpler phenylboronic acids [2].

Chemical Biology: Synthesis of Affinity Probes and Fluorescent Sensors

The boronic acid functionality allows for reversible covalent binding to diols, such as those found in glycoproteins on cell surfaces. The 3-(N-ethylaminocarbonyl)phenyl scaffold provides a modular handle for attaching linkers or reporter groups (e.g., fluorophores, biotin) via the amide nitrogen or carbonyl [1]. Compared to unsubstituted phenylboronic acid, the presence of the carbamoyl group offers an additional site for conjugation and can modulate the probe's physicochemical properties, as evidenced by its higher TPSA [3].

Process Chemistry: Robust Suzuki Coupling for Late-Stage Functionalization

In an industrial setting, the reproducibility of a coupling reaction is paramount. The meta-substitution pattern of this compound avoids the steric hindrance issues associated with ortho-substituted boronic acids, leading to more predictable and higher-yielding reactions under standard conditions [4]. Procuring this specific regioisomer is essential for maintaining the validated process parameters and avoiding costly re-optimization campaigns.

Materials Science: Synthesis of Functionalized Polymers and Covalent Organic Frameworks (COFs)

The N-ethylcarbamoyl group can serve as a polar anchor for post-polymerization modifications or for tuning the hydrophilicity of porous materials. Its incorporation into monomers for Suzuki polycondensation allows for the creation of materials with tailored surface properties and hydrogen-bonding capacity, differentiating it from more hydrophobic, alkyl-substituted analogs [1].

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